1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine
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Overview
Description
1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a benzoyl moiety, which is further linked to a piperazine ring
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of neurokinin nk1 receptor antagonists .
Biochemical Pathways
It is known that similar compounds can affect the neurokinin pathway .
Result of Action
Similar compounds have been shown to have antagonist effects on the neurokinin nk1 receptor .
Action Environment
It is known that similar compounds can be sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 3-methylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted amides or esters.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoyl chloride
- 3,5-Bis(trifluoromethyl)benzoic acid
- 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone
Uniqueness: 1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine is unique due to the combination of the trifluoromethyl-substituted benzoyl group and the piperazine ring. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O/c1-8-7-22(3-2-21-8)12(23)9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h4-6,8,21H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJQNVUBHSOTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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